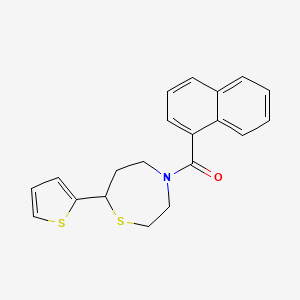![molecular formula C7H9N3OS B2605595 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol CAS No. 478080-55-6](/img/structure/B2605595.png)
1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol” is a derivative of thiazolo[3,2-b][1,2,4]triazole . It is synthesized through heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio]pentane-2,4-dione .
Synthesis Analysis
The synthesis of “this compound” involves the heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio]pentane-2,4-dione . The reactions of this compound with hydroxylamine, hydrazincarboxamide, hydrazincarbothioamide, hydrazine hydrate, and para-toluenesulfonyl hydrazide result in the formation of the corresponding derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a thiazolo[3,2-b][1,2,4]triazole ring with a methyl group at the 6-position .Chemical Reactions Analysis
The compound “this compound” can undergo various reactions. For instance, 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethan-1-one oxime can react with alkyl halides and phenyl isocyanate to produce the corresponding O-alkyl- and O-phenylcarbamoyl derivatives .Applications De Recherche Scientifique
Antimicrobial Applications
- Triazole derivatives, including 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been synthesized and demonstrated significant antimicrobial activities against various bacteria and fungi, indicating potential applications in medicine and industry (Kaplancikli et al., 2008).
- Another study reported the synthesis of new triazole and triazolothiadiazine derivatives, highlighting their role as cholinesterase inhibitors and potential use in treating neurodegenerative diseases (Mohsen, 2012).
Synthesis and Structural Applications
- Research on the synthesis of various triazolo-thiadiazole derivatives demonstrates their structural diversity and potential applications in designing new compounds (Nikpour & Motamedi, 2015).
- A study on the synthesis of isoxazole substituted fused triazolo-thiadiazoles presents new methods for creating such compounds, which could have applications in materials science (Vaarla & Vedula, 2015).
Potential for Various Biological Activities
- Some derivatives of triazolo[3,4-b][1,3,4]thiadiazine have shown marked inhibition of bacterial and fungal growth, suggesting their potential as antimicrobial agents (Reddy et al., 2010).
- The study on the regioselectivity of cyclization of certain triazinyl derivatives indicates a potential for creating structurally diverse compounds with various biological activities (Vas’kevich et al., 2010).
Applications in Corrosion Inhibition
- Derivatives of triazolodiathiazine, including 1-(6,7-di(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)ethanol, have been studied for their efficiency as copper corrosion inhibitors, demonstrating potential applications in industrial chemistry (Arshad et al., 2019).
Orientations Futures
The future directions for “1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol” could involve further exploration of its synthesis, characterization, and potential applications. For instance, the synthesis of this compound could be optimized, and its potential biological activity could be evaluated .
Propriétés
IUPAC Name |
1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c1-4-6(5(2)11)12-7-8-3-9-10(4)7/h3,5,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFXYOOFTDQPAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Mercaptobenzo[d]thiazol-6-ol](/img/structure/B2605512.png)
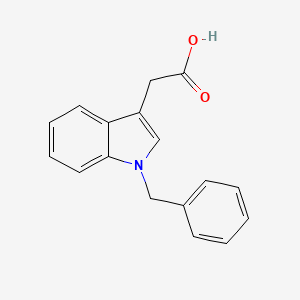
![4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline](/img/structure/B2605517.png)
![(S)-N-[(1R*,4S*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride](/img/structure/B2605520.png)
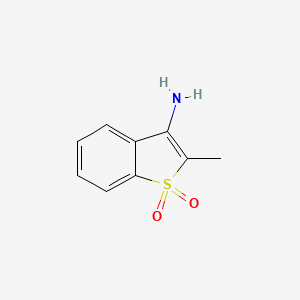
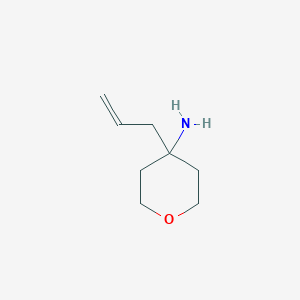
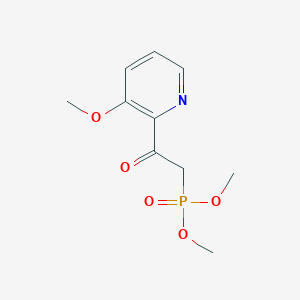


![N'-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-fluoro-N'-methylbenzohydrazide](/img/structure/B2605531.png)
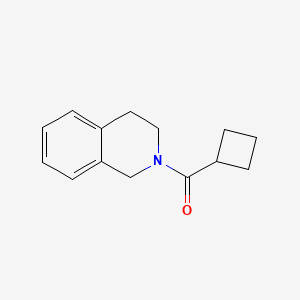
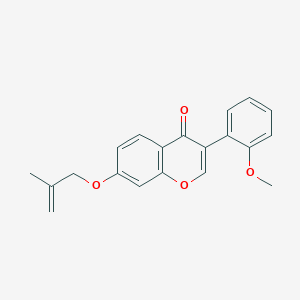
![N-Methyl-N-[2-(2-methylphenyl)ethyl]sulfamoyl fluoride](/img/structure/B2605534.png)
